molecular formula C21H23N5O3 B14959477 3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1,2,3-benzotriazin-4-one

3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No.: B14959477
M. Wt: 393.4 g/mol
InChI Key: GGYFMQCSQCOGJM-UHFFFAOYSA-N
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Description

3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1,2,3-benzotriazin-4-one is a complex organic compound that belongs to the class of benzotriazinones This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a benzotriazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1,2,3-benzotriazin-4-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-methoxyphenylpiperazine with a suitable acylating agent to form the intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization reactions to form the benzotriazinone core.

    Final Coupling: The final step involves coupling the piperazine derivative with the benzotriazinone core under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzotriazinone core, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic reagents such as alkyl halides and aryl halides are used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated benzotriazinone derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1,2,3-benzotriazin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)piperazine: Shares the piperazine ring with a methoxyphenyl group but lacks the benzotriazinone core.

    Benzotriazinone Derivatives: Compounds with similar benzotriazinone cores but different substituents on the piperazine ring.

Uniqueness

3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1,2,3-benzotriazin-4-one is unique due to the combination of the piperazine ring with a methoxyphenyl group and the benzotriazinone core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C21H23N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C21H23N5O3/c1-29-17-8-6-16(7-9-17)24-12-14-25(15-13-24)20(27)10-11-26-21(28)18-4-2-3-5-19(18)22-23-26/h2-9H,10-15H2,1H3

InChI Key

GGYFMQCSQCOGJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

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